Daphnenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-5-phenylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-3,5-7,9-13,18H,4,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELZXQFUMCJJML-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318320 | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936006-13-2 | |
| Record name | Daphnenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936006-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Structural Elucidation of Daphnenone and Its Derivatives
Application of High-Resolution Spectroscopic Techniques
The initial and most crucial step in the structural elucidation of a novel compound like daphnepedunin J is the application of high-resolution spectroscopic techniques. These methods provide a wealth of information regarding the compound's molecular formula, functional groups, and the connectivity of its atoms.
Sophisticated Nuclear Magnetic Resonance (NMR) Experiments for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For a complex structure such as daphnepedunin J, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The complete ¹H and ¹³C NMR assignments for daphnepedunin J, crucial for its structural determination, are detailed in the table below.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 161.4 | 7.58 (1H, s) |
| 2 | 136.6 | |
| 3 | 209.9 | |
| 4 | 85.9 | |
| 5 | 79.9 | 4.27 (1H, s) |
| 6 | 60.8 | |
| 7 | 64.3 | 3.56 (1H, s) |
| 8 | 45.8 | 2.58 (1H, d, 13.4) |
| 9 | 78.7 | |
| 10 | 43.1 | 2.53 (1H, m) |
| 11 | 32.8 | 2.17 (1H, m) |
| 12 | 28.5 | 1.85 (1H, m), 1.75 (1H, m) |
| 13 | 85.3 | |
| 14 | 81.0 | 4.53 (1H, d, 2.4) |
| 15 | 145.4 | |
| 16 | 114.1 | 5.08 (1H, s), 5.11 (1H, s) |
| 17 | 22.0 | 1.88 (3H, s) |
| 18 | 15.7 | 1.23 (3H, d, 7.2) |
| 19 | 10.0 | 1.80 (3H, s) |
| 20 | 64.5 | 4.01 (1H, d, 12.0), 3.84 (1H, d, 12.0) |
| 1' | 119.3 | |
| 2' | 34.5 | 2.45 (2H, t, 7.6) |
| 3' | 25.4 | 1.67 (2H, m) |
| 4' | 29.5 | 1.30 (2H, m) |
| 5' | 29.5 | 1.30 (2H, m) |
| 6' | 29.5 | 1.30 (2H, m) |
| 7' | 29.5 | 1.30 (2H, m) |
| 8' | 32.1 | 1.30 (2H, m) |
| 9' | 22.8 | 1.30 (2H, m) |
| 10' | 14.2 | 0.87 (3H, t, 6.8) |
To assemble the molecular structure from this data, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY spectra reveal proton-proton coupling networks, allowing for the identification of adjacent protons. HSQC spectra correlate protons to their directly attached carbons, while HMBC spectra show correlations between protons and carbons over two to three bonds, providing the crucial long-range connectivity information needed to piece together the carbon skeleton and place substituents.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) in Metabolomics and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For daphnepedunin J, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis in positive ion mode showed a protonated molecular ion [M+H]⁺ at an m/z of 519.2950. This corresponds to a molecular formula of C₂₉H₄₂O₈ (calculated m/z for [C₂₉H₄₃O₈]⁺ is 519.2952), providing the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) is then used to gain further structural insights by analyzing the fragmentation patterns of the parent ion. While specific MS/MS fragmentation data for daphnepedunin J is not extensively detailed in the initial reports, the general fragmentation patterns of daphnane (B1241135) diterpenoids involve characteristic losses of water, carbonyl groups, and portions of the ester side chains. This information is invaluable for identifying the class of the compound and for the structural elucidation of unknown derivatives in complex mixtures, a common practice in metabolomics studies.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Structural Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide important information about the functional groups present in a molecule.
The UV spectrum of daphnepedunin J, recorded in methanol (B129727), exhibits a maximum absorption (λmax) at 243 nm. This absorption is indicative of the presence of conjugated systems within the molecule, such as α,β-unsaturated ketones.
The IR spectrum, typically recorded using a KBr pellet, reveals the presence of specific functional groups through their characteristic vibrational frequencies. For daphnepedunin J, the following key absorption bands are observed:
3422 cm⁻¹: O-H stretching, indicating the presence of hydroxyl groups.
2924 and 2853 cm⁻¹: C-H stretching of aliphatic chains.
1655 cm⁻¹: C=O stretching of a conjugated ketone.
1542 cm⁻¹: C=C stretching of an alkene.
1458 and 1055 cm⁻¹: C-O stretching and other fingerprint region vibrations.
Together, these UV and IR data corroborate the structural features deduced from NMR and MS, confirming the presence of hydroxyl, carbonyl, and alkene functionalities.
X-ray Crystallography for Definitive Absolute Configuration Assignment
While spectroscopic methods provide a detailed picture of the connectivity of a molecule, the definitive determination of its three-dimensional structure, including its absolute stereochemistry, is best achieved through single-crystal X-ray crystallography. This technique involves diffracting X-rays off a crystalline sample to produce a diffraction pattern, which can then be used to calculate the precise positions of all atoms in the crystal lattice.
For the class of daphnane diterpenoids, obtaining suitable crystals for X-ray analysis can be challenging due to their complex and often flexible structures. While X-ray crystallographic data for daphnepedunin J itself has not been reported, the structures of several other daphnane diterpenoids have been successfully determined using this method. These studies have been instrumental in establishing the absolute configuration of the conserved core structure of this class of compounds, providing a crucial reference point for the stereochemical assignment of new derivatives like daphnepedunin J.
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) in Stereochemical Analysis
In the absence of X-ray crystallographic data, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light.
The experimental ECD spectrum of daphnepedunin J in methanol shows distinct Cotton effects, with a positive effect at 206.5 nm (Δε +1.90) and a negative effect at 249 nm (Δε -1.59). By comparing this experimental spectrum to the ECD spectrum predicted for a specific stereoisomer using quantum chemical calculations, the absolute configuration of the molecule can be confidently assigned. This comparison is a cornerstone of modern stereochemical elucidation. While ORD data for daphnepedunin J is not explicitly reported, it provides complementary information to ECD and is often used in conjunction for a more robust stereochemical analysis.
Integration of Computational Chemistry in Structural and Stereochemical Elucidation
The role of computational chemistry in structural elucidation has become increasingly vital, serving as a bridge between experimental data and the final three-dimensional structure. For complex molecules like daphnepedunin J, computational methods, particularly Density Functional Theory (DFT), are used for several key purposes.
One of the primary applications is the prediction of spectroscopic properties. By calculating the NMR chemical shifts, coupling constants, and ECD spectra for all possible stereoisomers of a proposed structure, a direct comparison with the experimental data can be made. The stereoisomer whose calculated data best matches the experimental results is then assigned as the correct structure.
Furthermore, conformational analysis using molecular mechanics or DFT calculations is crucial for understanding the preferred three-dimensional shape of the molecule in solution. This is particularly important for interpreting NOESY (Nuclear Overhauser Effect Spectroscopy) data, which provides information about the spatial proximity of protons, and for accurately predicting chiroptical properties, as these are highly dependent on the molecular conformation. In the study of daphnepedunin J, molecular modeling calculations were employed to determine the stable conformation, which was then used to support the stereochemical assignments made based on NOESY correlations and proton multiplicities. This integration of computational and experimental data provides a powerful and synergistic approach to solving the intricate puzzles of natural product structures.
Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction (e.g., DFT ¹³C NMR)
The application of DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts has revolutionized the process of structural elucidation for complex organic molecules. acs.orgnrel.govnih.gov This computational approach is particularly valuable for distinguishing between diastereomers, where subtle differences in the local electronic environment of each nucleus can be accurately modeled. researchgate.netresearchgate.net
In the structural analysis of sesquiterpenoids isolated from the genus Daphne, DFT calculations of ¹³C NMR chemical shifts have been instrumental. acs.orgresearchgate.net The methodology involves calculating the NMR shielding tensors for a set of proposed diastereomeric structures. These theoretical shielding values are then converted into chemical shifts and compared against the experimentally obtained NMR data. The diastereomer whose calculated spectrum most closely matches the experimental one is assigned as the correct relative structure.
A common metric used for this comparison is the Mean Absolute Error (MAE) between the calculated and experimental ¹³C NMR chemical shifts. A lower MAE value indicates a better fit and thus a higher probability of the proposed structure being correct. researchgate.net Furthermore, statistical tools like the DP4+ analysis can be employed to provide a quantitative measure of confidence in the structural assignment by comparing the goodness of fit for different candidate structures. researchgate.netresearchgate.net
For instance, in the study of guaiane (B1240927) sesquiterpenoids from Daphne papyracea, the relative configurations of new compounds were established with high confidence by comparing the experimental ¹³C NMR data with the results of DFT calculations for various possible stereoisomers. acs.orgresearchgate.net This approach allowed for the unambiguous assignment of complex relative stereochemistries within the molecular framework. acs.org
Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Representative Daphnenone Derivative
| Carbon No. | Experimental δc (ppm) | Calculated δc (ppm) | Difference (Δδ) |
| 1 | 50.1 | 50.5 | -0.4 |
| 2 | 32.5 | 32.1 | 0.4 |
| 3 | 215.1 | 214.8 | 0.3 |
| 4 | 138.9 | 139.2 | -0.3 |
| 5 | 165.2 | 164.9 | 0.3 |
| 6 | 40.3 | 40.0 | 0.3 |
| 7 | 45.6 | 45.9 | -0.3 |
| 8 | 28.1 | 27.8 | 0.3 |
| 9 | 42.0 | 41.7 | 0.3 |
| 10 | 48.9 | 48.6 | 0.3 |
| 11 | 148.5 | 148.2 | 0.3 |
| 12 | 21.2 | 20.9 | 0.3 |
| 13 | 21.0 | 20.7 | 0.3 |
| 14 | 25.8 | 25.5 | 0.3 |
| 15 | 17.0 | 16.7 | 0.3 |
Note: Data is hypothetical and for illustrative purposes, based on the application described in the literature for related compounds.
Time-Dependent Density Functional Theory (TDDFT) for ECD/ORD Calculations
While DFT-NMR calculations are powerful for determining relative stereochemistry, assigning the absolute configuration of a chiral molecule requires a chiroptical method. researchgate.netnih.gov The combination of experimental Electronic Circular Dichroism (ECD) spectroscopy with TDDFT calculations has emerged as a reliable and widely used approach for this purpose. researchgate.netresearchgate.net
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum that is highly sensitive to the molecule's absolute configuration. TDDFT allows for the theoretical prediction of ECD spectra for a given enantiomer. researchgate.net The process involves first performing a conformational search to identify the low-energy conformers of the molecule. researchgate.net Subsequently, the ECD spectrum for each significant conformer is calculated using TDDFT. These individual spectra are then weighted according to the Boltzmann population of each conformer and summed to generate a final, averaged theoretical ECD spectrum. researchgate.net
The absolute configuration of the natural product is then determined by comparing the experimental ECD spectrum with the calculated spectrum. If the calculated spectrum for a specific enantiomer (e.g., the (1S, 6S) configuration) matches the experimental spectrum, then the absolute configuration of the isolated compound is assigned as such. researchgate.net This methodology was successfully applied to determine the absolute configurations of several new sesquiterpenoids isolated alongside this compound from Daphne papyracea. acs.orgresearchgate.net
Table 2: Comparison of Experimental and TDDFT-Calculated ECD Data for a Representative this compound Derivative
| Experimental Cotton Effect (nm) | Calculated Cotton Effect (nm) | Sign |
| 215 | 218 | + |
| 240 | 242 | - |
| 280 | 283 | + |
| 330 | 335 | - |
Note: Data is hypothetical and for illustrative purposes, based on the application described in the literature for related compounds.
The robust combination of these advanced computational methodologies with experimental spectroscopic data provides a powerful and reliable framework for the complete structural elucidation of complex natural products like this compound and its derivatives, enabling the unambiguous assignment of both their relative and absolute stereochemistry. acs.orgresearchgate.net
Total Synthesis and Advanced Synthetic Methodologies for Daphnenone and Its Core Scaffolds
Retrosynthetic Analysis and Strategic Disconnections of the Daphnenone Skeleton
Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex molecules. deanfrancispress.com It involves working backward from the target molecule, disconnecting bonds step-by-step to arrive at simpler, readily available starting materials. deanfrancispress.com For a molecule with the complexity of this compound, strategic disconnections are crucial for simplifying the synthetic challenge.
While specific retrosynthetic analyses for this compound itself were not extensively detailed in the search results, the principles applied to similar complex polycyclic structures provide insight. Retrosynthetic strategies often focus on identifying key functional groups and structural motifs that can be formed efficiently in the forward synthesis. Disconnections are typically planned to break the molecule into manageable fragments that can be synthesized independently and then coupled. deanfrancispress.com For polycyclic systems, disconnections might target bonds that can be formed through cycloaddition reactions, cascade sequences, or metal-catalyzed couplings. rsc.orgrsc.org The presence of quaternary centers and multiple rings in this compound would necessitate careful consideration of disconnections that allow for the stereocontrolled construction of these features. oup.comiisertirupati.ac.in
Development of Key Synthetic Transformations and Cascade Reactions
The synthesis of complex natural products heavily relies on the development and application of key synthetic transformations and cascade reactions. 20.210.105 Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur without isolating intermediates, significantly increasing synthetic efficiency and atom economy. 20.210.105wikipedia.org
In the context of polycyclic natural product synthesis, including structures related to this compound, cascade reactions are often employed to rapidly build molecular complexity and construct multiple rings or stereocenters in a single operation. rsc.orgwikipedia.orgnih.gov Examples of such transformations found in the synthesis of related complex molecules include intramolecular Michael additions, Pauson-Khand reactions, and various metal-catalyzed cyclizations. rsc.orgnih.govresearchgate.net Palladium-catalyzed cascade cyclizations, for instance, have proven powerful for forming multiple rings and both C-C and C-heteroatom bonds. rsc.org The strategic design of these cascades is paramount, requiring precise prearrangement of precursors and control over reaction intermediates and termination. nih.gov
Highly Stereoselective and Enantioselective Synthetic Approaches
Achieving high stereoselectivity and enantioselectivity is paramount in the synthesis of natural products, as biological activity is often highly dependent on the molecule's absolute configuration. oup.comnih.gov The presence of multiple stereogenic centers in this compound demands sophisticated strategies for their controlled installation. oup.com
Stereoselective synthesis involves controlling the relative stereochemistry of multiple centers, while enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.govyoutube.com Modern approaches to stereoselective synthesis often utilize chiral catalysts, asymmetric induction from existing stereocenters, or the use of chiral building blocks. oup.comnih.govnih.gov
For complex polycyclic structures, challenges include controlling stereochemistry during the formation of rings and quaternary centers. oup.comiisertirupati.ac.in Research in this area focuses on developing novel asymmetric catalytic procedures and employing strategies that leverage the inherent bias of the reacting system. oup.comresearchgate.net While specific enantioselective routes to this compound were not detailed, the broader field of polycyclic natural product synthesis has seen significant advancements through asymmetric catalysis, including organocatalytic cascade reactions. oup.comnih.gov
Challenges and Innovations in the Total Synthesis of Complex Polycyclic Natural Products Relevant to this compound
The total synthesis of complex polycyclic natural products, including those structurally related to this compound, is fraught with challenges. These include the construction of strained or distorted ring systems, the creation of contiguous stereogenic centers, and the formation of quaternary asymmetric carbon atoms within fused ring systems. oup.comiisertirupati.ac.in The multi-step nature of these syntheses, particularly for enantioselective routes, can also be a significant hurdle. oup.com
Innovations in this field are driven by the need for increased efficiency, scalability, and "ideality" in synthesis, aiming to minimize steps, reduce waste, and avoid the extensive use of protecting groups. nih.gov20.210.105nih.gov Key areas of innovation include the development of new synthetic strategies and concepts such as sequential C-H functionalizations, radical-based transformations, and functional group pairing strategies. acs.orgnih.gov The use of cascade reactions is a major innovation, allowing for the rapid assembly of complex scaffolds. rsc.org20.210.105wikipedia.org Furthermore, the development of novel asymmetric catalysis procedures is crucial for achieving high stereochemical control. oup.com Addressing challenges like undesired substrate stereochemical bias and complex late-stage rearrangements also drives innovation in reaction design. researchgate.net
Biomimetic Synthesis Strategies Inspired by Proposed Biosynthetic Pathways
Biomimetic synthesis aims to emulate proposed natural biosynthetic pathways in the laboratory to construct complex molecules. nih.govrsc.org This approach can offer elegant and efficient routes, often involving cascade cyclizations initiated by simple precursors. nih.govnih.gov
For molecules like this compound, understanding their potential biosynthesis can inspire synthetic strategies. While the specific biosynthetic pathway of this compound was not detailed in the search results, studies on related natural products, such as daphnepapytone A and proto-daphniphylline, demonstrate the power of bio-inspired approaches. nih.govchemrxiv.orgnih.gov These strategies often involve sequences of reactions that mimic enzymatic transformations, leading to the rapid construction of complex ring systems and the installation of stereochemistry. For example, a bio-inspired total synthesis of daphnepapytone A involved a sequence of skeleton construction and late-stage oxidation, including a biomimetic [2+2] photocycloaddition. nih.gov Similarly, the synthesis of proto-daphniphylline was achieved through a biogenetically styled pentacyclization process. nih.gov These biomimetic approaches can provide insightful evidence regarding natural biogenetic pathways and offer concise synthetic routes. researchgate.net
Chemical Modification and Analog Design for Molecular Interaction Studies
Design and Synthesis of Daphnenone Derivatives and Analogs
The design and synthesis of this compound derivatives and analogs involve modifying the core structure of this compound to create new compounds with altered chemical and biological properties. This process often begins with identifying key structural features of this compound that are believed to be responsible for its observed activities. Synthetic routes are then developed to introduce different substituents, modify the carbon skeleton, or alter functional groups at specific positions.
While specific detailed synthetic schemes for a wide range of this compound derivatives are not extensively detailed in the provided search results, the synthesis of related compounds like daphnetin (B354214) derivatives has been reported. For example, daphnetin derivatives have been synthesized via methods such as Knoevenagel condensation and acid-catalyzed Pechmann reactions, involving the introduction of various groups at the C-3 or C-4 positions. nih.gov This suggests that similar synthetic strategies involving condensation, substitution, and functional group interconversions could be applicable to the synthesis of this compound analogs, which are 1,5-diphenylpentanone derivatives. researchgate.net The synthesis of this compound itself has been mentioned in the context of gold-catalyzed reactions of propargylic alcohols and from Daphne species. researchgate.netucl.ac.ukontosight.ai
The goal of these synthetic efforts is to create a library of compounds with systematic structural variations that can be tested for biological activity, allowing researchers to establish structure-activity relationships.
Structure-Activity Relationship (SAR) Studies in Defined Molecular and Cellular Systems
Structure-Activity Relationship (SAR) studies are crucial for understanding how variations in the chemical structure of this compound derivatives affect their biological activity. wikipedia.orgcollaborativedrug.comslideshare.netnih.gov These studies involve synthesizing a series of analogs with targeted modifications and evaluating their activity in specific biological assays. By correlating structural features with observed biological effects, researchers can identify pharmacophores (the essential parts of a molecular structure that are responsible for its biological activity) and optimize the potency, selectivity, and other pharmacological properties of the compounds. wikipedia.orgslideshare.net
Impact of Structural Modifications on Specific Enzyme Inhibition in vitro
SAR studies can investigate the impact of structural modifications on the ability of this compound derivatives to inhibit specific enzymes in vitro. Enzyme inhibition assays are used to quantify the potency of the compounds (e.g., using IC50 values). By comparing the inhibitory activity of different analogs, researchers can deduce which parts of the molecule are important for binding to the enzyme and exerting the inhibitory effect.
As mentioned earlier, this compound has shown α-glycosidase inhibitory activity. acs.orgresearchgate.netsaludcapital.gov.co SAR studies on this compound derivatives could explore how modifications to the 1,5-diphenylpentanone core or substituents on the phenyl rings affect this inhibitory activity. For instance, introducing different functional groups, altering the length or flexibility of the carbon chain, or changing the position of substituents could lead to variations in enzyme binding affinity and inhibitory potency. While specific detailed SAR data for this compound as an enzyme inhibitor is limited in the provided results, the general principles of SAR in enzyme inhibition involve understanding the interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between the inhibitor and the enzyme's active site. nih.govrsc.org
Elucidation of Structural Features Influencing Receptor Binding and Selectivity in Cellular Models
SAR studies also play a vital role in understanding how structural features of this compound analogs influence their binding to specific receptors and their selectivity in cellular models. Receptor binding assays and cell-based functional assays are used to evaluate these interactions. nih.govnih.gov
This compound has been identified as a farnesoid X receptor (FXR) antagonist. nih.govfrontiersin.orgfrontiersin.org SAR studies on this compound derivatives could investigate how structural modifications affect their binding affinity to FXR and their ability to modulate FXR activity in cells. By synthesizing and testing analogs with variations in the phenyl rings or the pentanone linker, researchers can identify the structural determinants for FXR binding and antagonism. nih.govfrontiersin.org These studies can help elucidate which parts of the this compound molecule are crucial for interacting with the receptor's binding pocket and whether modifications can improve selectivity for FXR over other related nuclear receptors. nih.gov
Exploration of Bioisosteric Replacements and Conformational Effects on Molecular Recognition
Bioisosteric replacements involve substituting a functional group or atom in a molecule with another that has similar physical and chemical properties, aiming to improve pharmacokinetic properties, reduce toxicity, or enhance binding affinity while retaining or improving biological activity. nih.govnih.govprinceton.edu Exploring bioisosteric replacements in this compound could involve substituting parts of the phenyl rings, the carbonyl group, or the aliphatic chain with bioisosteric equivalents.
For example, replacing a phenyl ring with a heterocycle or substituting the carbonyl group with a bioisosteric functionality could lead to analogs with altered electronic distribution, lipophilicity, or hydrogen bonding capabilities, potentially influencing their interaction with biological targets. nih.govprinceton.edu
Conformational effects also play a significant role in molecular recognition. The three-dimensional shape of a molecule and its ability to adopt specific conformations upon binding to a target are critical for activity. SAR studies can explore how structural modifications influence the conformational flexibility of this compound analogs and how these changes affect their binding to enzymes or receptors. This might involve synthesizing conformationally constrained analogs or using computational methods to analyze the preferred conformations and binding poses of the compounds.
While specific examples of bioisosteric replacements or detailed conformational analysis studies on this compound are not explicitly detailed in the provided search results, these are standard approaches within SAR studies to optimize the interaction of small molecules with their biological targets. slideshare.netnih.gov
Development of Fluorescent or Tagged this compound Analogs for Imaging Studies
Developing fluorescent or tagged this compound analogs is particularly useful for imaging studies, allowing researchers to visualize the distribution, localization, and cellular uptake of this compound or its derivatives in live cells or tissues. mdpi.com This involves synthesizing this compound analogs that are conjugated to a fluorescent dye or another tag that can be detected using imaging techniques.
The design of such analogs requires careful consideration to ensure that the attached tag does not significantly interfere with the biological activity or cellular permeability of the this compound core structure. Fluorescent this compound analogs could be used to track their entry into cells, their localization within specific organelles, or their interaction with cellular structures. Similarly, analogs tagged with biotin (B1667282) or other affinity tags could be used in conjunction with labeled streptavidin or antibodies for detection or isolation purposes. While specific examples of fluorescent or tagged this compound analogs are not provided in the search results, the synthesis of tagged analogs is a valuable approach in chemical biology for studying the cellular pharmacokinetics and target engagement of small molecules.
Molecular and Cellular Mechanism Investigations of Daphnenone
Modulation of Specific Intracellular Signaling Pathways and Cellular Processes
Investigations into the molecular and cellular mechanisms of daphnenone and related Daphne compounds have shed light on their influence over several key intracellular processes.
Examination of Effects on Oxidative Stress Response Pathways
While direct detailed studies on this compound's specific effects on oxidative stress response pathways are limited in the available literature, related compounds from the Daphne genus have demonstrated notable anti-oxidative properties. For instance, daphnetin (B354214), a coumarin (B35378) derivative also found in Daphne, has been shown to protect against oxidative stress-induced neuronal apoptosis. This protective effect involves the regulation of MAPK signaling pathways, specifically attenuating p38 and JNK activation, and increasing the expression of HSP70 via ERK signaling chemfaces.com, nih.gov. Studies on various Daphne species have also indicated their effectiveness against oxidative stress nih.gov. These findings suggest a potential for this compound to also influence cellular redox balance, although further direct investigation is required to elucidate its precise mechanisms.
Investigations into Cellular Inflammation Pathways and Mediator Production
This compound is suggested to potentially influence inflammation processes at the molecular level uni.lu. Research on other Daphne compounds, such as daphnetin, provides stronger evidence for anti-inflammatory activity and associated mechanisms. Daphnetin has been shown to exert significant anti-inflammatory effects by modulating various pathways, including the inhibition of inflammatory mediator release and the reduction of inflammatory cell infiltration and activation nih.gov. Mechanistically, daphnetin regulates key inflammatory signaling cascades such as NF-κB, Keap1/Nrf2, and NLRP3 pathways. It has also been reported to alleviate inflammation via the AMPK/mTOR pathway. While these findings highlight the anti-inflammatory potential within the Daphne genus, dedicated studies on this compound are needed to confirm and detail its specific impact on these pathways.
Analysis of Influence on Cellular Differentiation Processes
The potential influence of this compound on cellular differentiation has been noted uni.lu. Studies on related compounds support the idea that Daphne constituents can impact differentiation. Daphnetin, for example, has been shown to induce the differentiation of human renal carcinoma cells (A-498), a process mediated by the p38 mitogen-activated protein kinase pathway. This effect was observed to be concentration-dependent, with increased expression of epithelial differentiation markers like cytokeratins 8 and 18 correlating with increasing daphnetin concentrations. While this demonstrates the capacity of a related compound to influence differentiation, the specific role and mechanism of this compound in this process require further investigation.
Studies on Inhibition of Protein and DNA Synthesis in Cellular Models
The class of Daphne-type diterpenes, which includes this compound, has been reported to inhibit the synthesis of protein and DNA nih.gov, researchgate.net. More specific studies on daphnoretin (B1669815), another compound from the Daphne genus, have provided detailed insights into this mechanism. Daphnoretin was shown to inhibit DNA and protein synthesis in Ehrlich ascites carcinoma cells in vitro, with reported ID50 values. Investigations into the DNA synthetic pathway revealed that daphnoretin significantly inhibited key enzymes including dihydrofolate reductase, orotidine (B106555) monophosphate decarboxylase, thymidylate monophosphate kinase, and ribonucleotide reductase. While these findings illustrate the potential for protein and DNA synthesis inhibition within this compound class, specific data quantifying this compound's inhibitory effects on these processes in cellular models are not extensively detailed in the provided literature.
Elucidation of Effects on Cell Cycle Progression in in vitro Systems
Direct studies on this compound have demonstrated its influence on cell cycle progression in in vitro systems. This compound exhibited potent cytotoxic effects on human nasopharyngeal carcinoma cell lines HONE-1 and SUNE-1 nih.gov,,, researchgate.net. Further investigations indicated that this compound induced tumor cell apoptosis and notably caused cell cycle arrest at the G2/M phases in HONE-1 cells nih.gov,,, researchgate.net.
Cytotoxicity data for this compound against specific cell lines are presented in the table below:
| Cell Line | IC50 (μM) | Reference |
| HONE-1 | 2.23 | nih.gov,,, researchgate.net |
| SUNE-1 | 1.43 | nih.gov,,, researchgate.net |
| A375-S2 | 29.8 | ,, |
| K562 | Obvious cytotoxic activity | nih.gov, |
| A549 | Obvious cytotoxic activity | nih.gov, |
| MCF-7 | Obvious cytotoxic activity | nih.gov, |
| LOVO | Obvious cytotoxic activity | nih.gov, |
| HepG2 | Obvious cytotoxic activity | nih.gov, |
Related compound daphnetin has also been observed to affect the cell cycle, inhibiting S phase transition in A-498 cells and accelerating the G1/G0 phase while inhibiting the S phase in CIA-FLS cells,.
Direct Interaction with Biomolecular Targets
Investigations into the molecular mechanisms of this compound have included studies aimed at identifying its direct biomolecular targets. Research on the cytotoxic activity of this compound against human melanoma A375-S2 cells utilized a structure-guided discovery approach, suggesting B-Raf kinase as an important target,. Molecular docking studies indicated interactions with specific residues of B-Raf kinase, namely CYS532, GLY534, and SER535, which may explain the observed cytotoxic mechanism,.
Furthermore, this compound, alongside daphneone and daphneolon, has been identified as a modulator of the Farnesoid X Receptor (FXR) through molecular docking studies,. This suggests a direct interaction with this nuclear receptor, which plays a key role in regulating metabolic processes,.
Further research is needed to fully characterize the binding affinities and functional consequences of this compound's interactions with these identified targets and to explore potential interactions with other biomolecules.
Biochemical Characterization of Enzyme Inhibition (e.g., α-glycosidase)
Enzyme inhibition is a key mechanism by which many compounds exert biological effects. Studies have characterized the ability of this compound to inhibit the activity of certain enzymes. One enzyme that has been investigated in relation to this compound is α-glycosidase. acs.orgsaludcapital.gov.co α-Glucosidase inhibitors are recognized for their potential to modulate carbohydrate metabolism by slowing the digestion and absorption of glucose, thus helping to control postprandial blood glucose levels. mdpi.commdpi.com
Research indicates that this compound exhibits α-glycosidase inhibitory activity. acs.orgsaludcapital.gov.co In one study, this compound showed an IC₅₀ value of 43.3 μM against α-glycosidase. acs.orgsaludcapital.gov.co This suggests that this compound can inhibit the enzyme's activity in a concentration-dependent manner. Other compounds isolated from Daphne species, such as daphnepapytone A, daphnepapytone C, 2-hydroxy-5-oxodaphneone, daphneone, and 3-methyldaphneolone, also demonstrated α-glycosidase inhibitory activity, albeit with varying potencies. acs.orgsaludcapital.gov.co
The study of enzyme inhibition involves determining parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org Further biochemical characterization can involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the binding affinity of the inhibitor to the enzyme. numberanalytics.cominteresjournals.orgnih.gov These studies often utilize techniques such as spectrophotometry to measure enzyme activity by monitoring the conversion of a substrate into a product over time. frontiersin.org
| Compound | α-Glucosidase IC₅₀ (μM) |
| This compound | 43.3 |
| Daphnepapytone A | 159.0 |
| Daphnepapytone C | 102.3 |
| 2-hydroxy-5-oxodaphneone | 139.3 |
| Daphneone | 145.0 |
| 3-methyldaphneolone | 126.1 |
| Acarbose (Positive Control) | 387.8 acs.org or 873.34 ± 1.67 rsc.org |
Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source used in different studies.
Binding Assays with Purified Receptors or Ligands
Binding assays are fundamental techniques used to study the interaction between a molecule (ligand) and its biological target, such as a receptor or enzyme. bmglabtech.comcontractlaboratory.com These assays provide information about the affinity, selectivity, and kinetics of binding. bmglabtech.comcontractlaboratory.comnih.gov While specific binding assays for purified receptors or ligands directly involving this compound were not prominently detailed in the search results, the broader context of research on related compounds and the methods employed provides insight into how such studies would be conducted for this compound.
Ligand binding assays are critical in drug discovery to identify compounds that bind to a target with high affinity. bmglabtech.comcontractlaboratory.comnih.gov These assays often utilize radiolabeled ligands to measure binding to purified receptors or cell membranes expressing the receptor. nih.govmerckmillipore.com Competitive binding assays are commonly used to determine the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its binding site. merckmillipore.com Techniques like filtration-based methods are used to separate bound from free ligand. merckmillipore.com
Research on other daphnane (B1241135) diterpenes, a class of compounds that includes this compound, has involved mode of action studies suggesting interference with the expression of HIV co-receptors CCR5 and CXCR4 by daphnetoxin, another daphnane derivative. researchgate.net This type of study, while not a direct binding assay with purified receptors, indicates that compounds from this class can interact with cellular targets involved in receptor expression or function.
Binding assays can also be performed using various detection methods, including fluorescence, luminescence, FRET, and AlphaScreen/AlphaLisa, often in a high-throughput format. bmglabtech.com The equilibrium dissociation constant (KD) is a common parameter determined in binding assays, representing the concentration of ligand at which half of the binding sites on the target are occupied at equilibrium. bmglabtech.com
Cellular Uptake and Intracellular Localization Studies
Understanding how a compound enters cells (cellular uptake) and where it resides within the cell (intracellular localization) is crucial for elucidating its mechanism of action and predicting its biological effects. Cellular uptake studies investigate the rate and mechanisms by which a compound crosses the cell membrane, while intracellular localization studies determine its distribution among various organelles and cellular compartments. pulsus.commdpi.com
While specific studies detailing the cellular uptake and intracellular localization of this compound were not found in the provided search results, general methods for such investigations are well-established in cellular biology and pharmacology. Cellular uptake can be quantified using techniques such as flow cytometry, particularly when the compound is fluorescently labeled. pulsus.comrsc.org Confocal laser scanning microscopy is another common technique used to visualize the cellular uptake and intracellular distribution of fluorescently labeled compounds or nanoparticles. pulsus.com
Intracellular localization can be further investigated by fractionating cellular components and measuring the concentration of the compound in each fraction. nih.gov Techniques like Western blotting or immunofluorescence can be used if antibodies against the compound or proteins it associates with are available. The localization of molecules within cells can influence their activity by determining their proximity to their targets or to metabolic enzymes. nih.govnih.gov
High-Throughput Screening Approaches for Identifying Novel Biological Interactions
High-throughput screening (HTS) is a powerful approach used in drug discovery and biological research to rapidly test large libraries of compounds against specific biological targets or phenotypic assays. labkey.commdpi.combmglabtech.comlabmanager.com HTS enables the identification of compounds that exhibit a desired activity, such as inhibiting an enzyme, binding to a receptor, or modulating a cellular process. labkey.combmglabtech.comlabmanager.com
While the search results did not specifically describe HTS campaigns using this compound as a screening library component to find novel targets, HTS could be applied to this compound and related compounds to identify new biological interactions. HTS typically involves miniaturized assays conducted in multi-well plates, automated liquid handling systems, and sensitive detection methods. labkey.combmglabtech.com The primary goal is to identify "hits" – compounds that show activity in the initial screen – which are then subjected to further validation and characterization. labkey.combmglabtech.comlabmanager.com
HTS can be used to screen for various types of biological interactions, including enzyme inhibition, receptor binding, cell-based assays measuring changes in cell viability, signaling pathways, or reporter gene activity. mdpi.combmglabtech.comnih.gov The use of compound libraries, which can include natural products or synthetic molecules, is central to HTS. labkey.commdpi.com this compound, as a natural product, could be part of such a library screened against a wide range of biological targets to identify novel interactions.
HTS is a valuable tool for accelerating the early stages of research by quickly narrowing down a large number of compounds to a smaller set of promising candidates for more detailed investigation. labkey.commdpi.comlabmanager.com
Computational and Theoretical Chemistry Studies on Daphnenone
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure of a molecule like Daphnenone. These calculations can provide insights into the distribution of electrons, molecular orbitals (such as the highest occupied molecular orbital - HOMO and lowest unoccupied molecular orbital - LUMO), and partial atomic charges. epa.gov Analyzing the HOMO and LUMO energies can help predict a molecule's reactivity, with a smaller HOMO-LUMO gap often indicating higher reactivity. epa.gov
Furthermore, quantum chemistry can be used to calculate various spectroscopic properties, such as vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Comparing calculated spectroscopic data with experimental results can aid in the structural elucidation and verification of isolated natural products like this compound. usbio.netbiosynth.com While these methods are broadly applicable to organic molecules, specific detailed quantum chemical studies focused solely on elucidating the electronic structure, predicting reactivity sites using descriptors like Fukui functions, or simulating the complete spectroscopic profile of this compound were not prominently found in the conducted literature search. epa.govnih.gov
Conformational Analysis and Energy Landscape Exploration of this compound
Molecules, especially flexible ones, can exist in multiple three-dimensional arrangements called conformers. Conformational analysis aims to identify these stable conformers and their relative energies. clearsynth.com The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates, revealing local and global energy minima corresponding to stable conformers. chemfaces.comontosight.ai
Molecular Dynamics Simulations for Understanding Solution-State Behavior and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are powerful tools used to simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into how a molecule like this compound behaves in solution, including its dynamic fluctuations and interactions with solvent molecules.
In the context of biological activity, MD simulations are invaluable for studying protein-ligand interactions. They can reveal the stability of protein-ligand complexes, the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) over time, and conformational changes in both the ligand (this compound) and the protein upon binding. While MD simulations are widely used in drug discovery and biological studies, specific reported MD simulations focused on the solution-state behavior of this compound or its dynamic interactions with potential biological targets were not extensively found in the conducted search.
Molecular Docking and Ligand-Based Design for Predicting Binding Affinities and Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a macromolecular target, such as a protein receptor. Docking algorithms score different binding poses to estimate the binding affinity between the ligand and the target. This method is widely used in virtual screening to identify potential drug candidates from large databases and to understand the key interactions driving binding.
Ligand-based drug design (LBDD), in contrast to structure-based methods like docking which require a known target structure, utilizes information from known active ligands to design new molecules with similar biological activity. Techniques such as QSAR (Quantitative Structure-Activity Relationship) fall under LBDD. While molecular docking and LBDD are standard computational approaches in the search for bioactive compounds, specific, detailed studies reporting the molecular docking of this compound to identified biological targets or LBDD efforts specifically using this compound as a reference ligand were not extensively found in the searched literature, although general applications of these methods to other compounds are common.
Cheminformatics and Data Mining for Discovery of Related Structural Scaffolds and Biological Activities
Cheminformatics involves the use of computational and informational techniques to analyze chemical data. Data mining in cheminformatics can be applied to large datasets of chemical structures and associated biological activities to discover patterns, identify structural features correlated with activity (structure-activity relationships - SAR), and find molecules with similar structural scaffolds to this compound.
Advanced Analytical Methodologies in Daphnenone Research
Quantitative Analysis of Daphnenone in Complex Biological and Botanical Matrices
Quantitative analysis of this compound in complex biological and botanical matrices presents significant analytical challenges due to the intricate composition of these samples and the potentially low concentrations of the analyte. Botanical matrices, such as plant tissues from Daphne species, contain a wide array of secondary metabolites, pigments, and structural compounds that can interfere with the accurate quantification of this compound. Similarly, biological matrices, including cell extracts or potentially biofluids if relevant studies were conducted, contain proteins, lipids, salts, and other endogenous substances that require efficient sample preparation techniques to minimize matrix effects and ensure reliable results.
Chromatographic techniques coupled with sensitive detectors, particularly mass spectrometry (MS), are the cornerstone of quantitative analysis in such complex samples. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely employed due to their high sensitivity, selectivity, and throughput nih.govmdpi.comresearchgate.net. These methods allow for the separation of this compound from interfering compounds before its detection and quantification based on specific mass-to-charge ratios and fragmentation patterns msu.edunih.govgithub.io.
Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used, often in combination, to achieve sufficient sample clean-up and analyte enrichment mdpi.comnih.gov. The choice of extraction solvent and method is optimized based on the matrix type and the physicochemical properties of this compound to maximize recovery and minimize matrix effects mdpi.comchemfaces.com.
While specific quantitative data for this compound in biological or botanical matrices were not extensively detailed in the search results, the general principles and techniques applied to similar compounds in complex matrices highlight the methodologies that would be necessary. For instance, studies on the quantitative analysis of other natural products or pharmaceutical compounds in plant tissues or biological fluids utilize UHPLC-MS/MS or LC-MS/MS following optimized extraction protocols mdpi.comresearchgate.netsciex.comdndi.org.
Advanced Separation Techniques (e.g., UPLC, Chiral HPLC) for Isomer Resolution and Purity Assessment
Advanced separation techniques are indispensable for isolating this compound from complex mixtures, resolving potential isomers, and assessing its purity. High-performance liquid chromatography (HPLC) and, more recently, Ultra-Performance Liquid Chromatography (UPLC) are fundamental tools for these purposes waters.comeuropa.eu. UPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it particularly suitable for complex samples and high-throughput analysis waters.com.
For compounds that exist as stereoisomers, such as enantiomers or diastereomers, chiral HPLC is essential for their separation and individual analysis elementlabsolutions.comrsc.orgslideshare.net. While the chirality of this compound was not explicitly detailed in the search results, if this compound or its derivatives possess chiral centers, chiral HPLC employing specific chiral stationary phases would be necessary to separate and quantify each stereoisomer elementlabsolutions.comslideshare.net. The separation is based on the differential interactions between the chiral analyte and the chiral stationary phase elementlabsolutions.comslideshare.net.
Purity assessment of isolated this compound is typically performed using chromatographic methods like HPLC or UPLC coupled with detectors such as UV-Vis or Mass Spectrometry chromatographyonline.comnih.govresearchgate.net. Peak purity analysis, often facilitated by photodiode array (PDA) detectors or mass spectrometry, helps to determine if a chromatographic peak corresponds to a single compound or if it contains coeluting impurities chromatographyonline.com. This is crucial for ensuring the quality of this compound used in further research or applications.
Studies on the analysis of daphnane (B1241135) diterpenoids, a class of compounds that includes this compound, have utilized UHPLC-Q-Exactive-Orbitrap MS for the identification and differentiation of isomers in plant extracts, demonstrating the power of high-resolution separation coupled with advanced mass spectrometry for analyzing complex mixtures of related compounds researchgate.net. HPLC has also been used for the analysis of chemical constituents from Daphne species, further highlighting its relevance in this compound research researchgate.net.
Metabolomic Profiling of this compound-Producing Organisms
Metabolomic profiling, the comprehensive analysis of all metabolites in a biological system, can provide valuable insights into the metabolic pathways involved in the biosynthesis of this compound in the organisms that produce it, primarily plants of the Thymelaeaceae family researchgate.net. By comparing the metabolomic profiles of different tissues, developmental stages, or under varying environmental conditions, researchers can identify potential precursors, intermediates, and enzymes involved in this compound production nih.gov.
Advanced analytical techniques, primarily LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), are central to metabolomic profiling nih.govmdpi.comnih.gov. These techniques allow for the separation and detection of a wide range of metabolites with varying chemical properties. Untargeted metabolomics aims to capture as many metabolites as possible, while targeted metabolomics focuses on the quantification of specific metabolites of interest, such as this compound and its related compounds nih.govmetaboanalyst.ca.
Sample preparation for metabolomic profiling of plant tissues involves quenching metabolic activity rapidly, followed by extraction of metabolites using appropriate solvents mdpi.com. The extracts are then analyzed by LC-MS or GC-MS, and the resulting complex datasets are processed using multivariate statistical analysis and bioinformatics tools to identify significant metabolic changes and potential biomarkers nih.govmetaboanalyst.ca.
While specific studies focusing solely on the metabolomic profiling of this compound biosynthesis were not prominently found, research on the chemical constituents of Daphne species and related plants using techniques like LC-MS/MS provides a foundation for such investigations researchgate.netacs.org. Metabolomic approaches have been successfully applied to study the metabolic changes in various biological systems, including plants and microorganisms, in response to different stimuli or genetic modifications nih.govmdpi.comnih.gov. Applying these methodologies to this compound-producing organisms would involve identifying and quantifying a wide range of metabolites to map the biosynthetic route to this compound.
Structural Characterization of this compound-Biomolecule Complexes
Understanding the biological activity of this compound may involve studying its interactions with biomolecules, such as proteins or nucleic acids. Structural characterization of this compound-biomolecule complexes provides insights into the binding sites, affinity, and the conformational changes that occur upon binding. This information is crucial for elucidating the molecular mechanisms of this compound's effects.
Techniques used for structural characterization of biomolecule complexes include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and increasingly, cryo-electron microscopy (cryo-EM) frontiersin.orgnih.govtechnologynetworks.com. For smaller molecules like this compound interacting with biomolecules, NMR spectroscopy is a powerful tool, particularly solution-state NMR frontiersin.orgtechnologynetworks.com. NMR can provide information on the binding interface through chemical shift perturbations and relaxation experiments frontiersin.org.
Mass spectrometry, particularly native MS, can also be used to study non-covalent complexes and determine the stoichiometry of binding nih.govthermofisher.com. Cross-linking mass spectrometry (XL-MS) can provide information on the proximity of amino acid residues in a protein that are close to the binding site of this compound technologynetworks.com.
While direct studies on the structural characterization of this compound complexes with specific biomolecules were not highlighted in the search results, the general methodologies for studying small molecule-biomolecule interactions are well-established frontiersin.orgnih.govtechnologynetworks.commdpi.com. For example, NMR spectroscopy and mass spectrometry have been used to characterize the binding of small molecules to proteins and nucleic acids frontiersin.orgnih.govmdpi.com. Applying these techniques to this compound would involve preparing isotopically labeled this compound (if necessary) and the target biomolecule, followed by acquiring and analyzing NMR or MS data to map the interaction site and understand the structural consequences of binding.
Future Research Directions and Unaddressed Challenges
Unraveling Unexplored Biosynthetic Enzyme Mechanisms and Pathways
A significant challenge lies in fully elucidating the intricate biosynthetic pathways and the specific enzyme mechanisms involved in the production of Daphnenone in nature. While the general concept of natural product biosynthesis is understood, the precise enzymatic steps and regulatory elements leading to this compound remain to be completely mapped. Research in this area would involve detailed studies of the genes and enzymes responsible for its synthesis in the organisms where it is found. Understanding these mechanisms could potentially enable the metabolic engineering of host organisms or the development of cell-free systems for more sustainable production nih.govnih.govmdpi.com. Challenges include identifying all the relevant enzymes, characterizing their activities, and understanding how their expression and function are regulated within the producing organism.
Development of More Efficient and Sustainable Total Synthesis Strategies
Developing more efficient and sustainable total synthesis strategies for complex natural products like this compound remains a crucial area of research in organic chemistry researchgate.netwikipedia.org. Current synthesis methods may involve multiple steps, require harsh conditions, or utilize expensive or toxic reagents, limiting their scalability and environmental friendliness. Future research will aim to devise novel synthetic routes that are shorter, more atom-economical, and employ greener chemical processes. This could involve exploring new catalytic reactions, developing biomimetic approaches inspired by the natural biosynthetic pathway, or utilizing flow chemistry techniques to improve efficiency and safety researchgate.netnih.govnih.gov. Challenges include controlling stereochemistry, selectively forming complex ring systems, and achieving high yields and purity while minimizing waste. Recent work on the total synthesis of related caged sesquiterpenoids highlights the ongoing efforts and challenges in this field researchgate.netresearchgate.netresearcher.life.
Deeper Mechanistic Insights into Specific Molecular and Cellular Interactions
While some biological activities of this compound may have been observed, a deeper understanding of its specific molecular and cellular interactions is needed. This involves identifying the precise biological targets that this compound interacts with within cells and elucidating the downstream effects of these interactions at a mechanistic level. Research in this area would utilize techniques such as chemical proteomics, target deconvolution strategies, and advanced cell biology assays ox.ac.uk. Understanding the detailed mechanism of action is crucial for assessing its therapeutic potential and identifying potential off-target effects. Challenges include the complexity of biological systems, the potential for multiple targets, and the need for highly sensitive and specific methods to study transient or weak interactions.
Exploration of this compound as a Chemical Biology Tool for Fundamental Biological Research
This compound, with its distinct chemical structure and observed biological activities, holds potential as a chemical biology tool. Chemical biology tools are small molecules that can be used to perturb specific biological processes in cells or organisms, thereby helping researchers to understand the function of genes, proteins, and pathways sne-chembio.chnih.govcrick.ac.ukrsc.org. Future research could explore the utility of this compound as a probe to investigate specific biological mechanisms. This might involve synthesizing modified versions of this compound with tags for imaging or pull-down experiments, or using it in phenotypic screens to identify new biological pathways or targets ox.ac.uk. Challenges include ensuring the specificity of this compound's interactions and developing appropriate assays and experimental designs for its application as a tool.
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various aspects of drug discovery and chemical research, and they hold significant potential for advancing research on compounds like this compound mckinsey.comyoutube.comstanford.eduyoutube.comyoutube.com. Future research could leverage AI and ML algorithms for various purposes, including predicting potential biological targets of this compound based on its structure, designing novel this compound analogs with improved properties, optimizing synthetic routes, and analyzing complex biological data generated from studies involving this compound mckinsey.comyoutube.com. AI and ML could also aid in the identification of new natural sources of this compound or the prediction of conditions that enhance its biosynthesis. Challenges include the need for large and high-quality datasets, the interpretability of AI/ML models, and the experimental validation of predictions.
Q & A
Q. How can interdisciplinary approaches enhance this compound’s ecological risk assessment?
- Methodological Answer: Combine ecotoxicology (Daphnia magna acute toxicity tests) with environmental chemistry (HPLC-MS for degradation products in water). Use QSAR models to predict biodegradation pathways. Collaborate with computational chemists to simulate photolysis rates under UV exposure. Publish datasets in open-access repositories for reproducibility .
Key Considerations for Researchers
- Data Contradiction Analysis: Always contextualize findings using systematic reviews and sensitivity analyses to distinguish between methodological artifacts and true biological variability .
- Interdisciplinary Collaboration: Leverage open-source tools (e.g., KNIME, R packages) for data integration across omics platforms .
- Ethical Compliance: Ensure animal studies adhere to ARRIVE guidelines and obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
